4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide
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Overview
Description
“4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” is a chemical compound that belongs to the tryptamine family . The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . It is closely related to the compounds diethyltryptamine (DET) and DIPT .
Synthesis Analysis
The synthesis of indole derivatives, such as “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide”, has been a subject of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” can be analyzed using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy can provide information about the number and type of atoms in the molecule . Other techniques such as UV, IR, and mass spectrometry can also provide valuable information about the molecular structure .
Chemical Reactions Analysis
Indole derivatives, including “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide”, are known to undergo a variety of chemical reactions . For example, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties such as melting point can be determined using thermal analysis .
Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Other derivatives also exhibited antiviral effects against Coxsackie B4 virus .
Antiviral Activity
Antimicrobial Properties
Rooting and Adventitious Root Formation
Synthetic Approaches to Indazoles
Future Directions
The future directions in the research of “4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide” and similar indole derivatives could involve the exploration of their diverse biological activities and therapeutic possibilities . Additionally, the development of novel methods of synthesis could attract the attention of the chemical community .
properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODRQRQPXLQCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide |
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